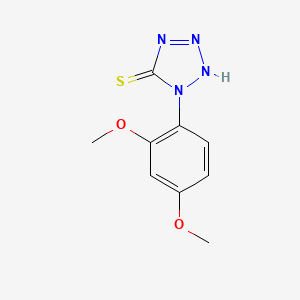
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the tetrazole ring, along with a thiol group at the 5-position
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and sodium azide.
Formation of Tetrazole Ring: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Introduction of Thiol Group: The thiol group is introduced at the 5-position of the tetrazole ring through a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-amine:
1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-methyl: The methyl group at the 5-position alters the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H10N4O2S/c1-14-6-3-4-7(8(5-6)15-2)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16) |
InChI Key |
IAVQIQXKIKRSTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=S)N=NN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















